

Comprehensive Solubility Profiling of 4-(3-Cyanobenzoyl)quinoline: Methodologies and Predictive Analysis

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Compound of Interest

Compound Name:	4-(3-Cyanobenzoyl)quinoline
CAS No.:	1706451-70-8
Cat. No.:	B1433515

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Physicochemical Characterization & Predictive Landscape

4-(3-Cyanobenzoyl)quinoline is a diaryl ketone featuring a quinoline heterocycle linked to a 3-cyanobenzene ring. Its solubility behavior is governed by the interplay between its lipophilic aromatic domains and its polar functional groups (nitrile, ketone, and quinoline nitrogen).

Structural Determinants of Solubility

- Lipophilicity (LogP ~3.2 - 3.8): The presence of two aromatic systems drives high affinity for non-polar and chlorinated solvents. The molecule is expected to exhibit poor aqueous solubility (< 0.1 mg/mL).
- Hydrogen Bonding:
 - Acceptors: 3 (Quinoline N, Nitrile N, Ketone O).

- Donors: 0.[1]
- Implication: The compound cannot self-associate via H-bonds, suggesting it will not form strong crystal lattices driven by H-bonding (unlike carboxylic acids), potentially leading to higher solubility in aprotic solvents compared to protic ones.
- Pi-Stacking: The planar nature of the diaryl ketone bridge facilitates strong stacking, which may require elevated temperatures to disrupt during dissolution in alcoholic solvents.

Predicted Solubility Profile (SAR Analysis)

Based on Structure-Activity Relationships (SAR) of analogous quinoline derivatives (e.g., 4-cyanobenzoic acid and quinoline-4-carboxamides), the expected solubility hierarchy is:

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, NMP	Very High	Strong dipole-dipole interactions disrupt crystal lattice; excellent solvation of the ketone/nitrile.
Chlorinated	Dichloromethane, Chloroform	High	Favorable dispersion forces and polarizability matching with the aromatic core.
Esters/Ketones	Ethyl Acetate, Acetone	Moderate	Good dipole interaction, but lacks the "polarizability" of chlorinated solvents.
Alcohols	Methanol, Ethanol, IPA	Moderate to Low	Soluble at reflux; poor at RT. The compound accepts H-bonds but disrupts the solvent's H-bond network.
Aromatic	Toluene, Xylene	Moderate	interactions assist solvation; effective for recrystallization at high temperatures.
Aqueous	Water, Buffer (pH 7)	Insoluble	High lipophilicity precludes water solubility.

Experimental Methodology: Determination of Solubility

To generate authoritative solubility data (mole fraction

) vs. temperature (

), the Static Saturation Shake-Flask Method coupled with HPLC-UV analysis is the gold standard.

Reagents and Setup

- Analyte: **4-(3-Cyanobenzoyl)quinoline** (Purity >98% by HPLC).
- Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DCM, THF, 1,4-Dioxane, DMSO, Water).
- Apparatus: Thermostated shaker bath (control K), 0.22 m PTFE syringe filters (hydrophobic).

Protocol: Saturation Shake-Flask Method

- Preparation: Add excess solid **4-(3-Cyanobenzoyl)quinoline** to 10 mL of solvent in a glass vial.
- Equilibration: Agitate at the target temperature (to K) for 24–48 hours.
 - Critical Step: Ensure solid phase remains present throughout. If all solid dissolves, add more.
- Sedimentation: Stop agitation and allow the suspension to settle for 2–4 hours at the same temperature to prevent precipitation of supersaturated solution.
- Sampling: Withdraw supernatant using a pre-heated syringe and filter immediately through a 0.22 m filter into a pre-weighed volumetric flask.

- Quantification: Dilute with mobile phase and analyze via HPLC.

Analytical Method (HPLC-UV)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 m).
- Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic) or 310 nm (conjugated ketone).
- Validation: Construct a calibration curve () using standard solutions in Acetonitrile.

Thermodynamic Modeling & Data Analysis

Once experimental data is collected, it must be correlated using thermodynamic models to determine the enthalpy and entropy of dissolution. This is critical for process scale-up (e.g., cooling crystallization design).

Modified Apelblat Equation

The modified Apelblat equation is the preferred empirical model for correlating solubility data of pharmaceutical intermediates, as it accounts for the temperature dependence of the enthalpy of solution.

- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters derived via multiple linear regression.
- Interpretation: A positive

value generally indicates exothermic dissolution (rare for organics), while negative indicates endothermic.

van't Hoff Analysis

For a mechanistic understanding of the dissolution thermodynamics:

- ΔH° : Apparent standard enthalpy of solution.
- ΔS° : Apparent standard entropy of solution.
- Self-Validation: If the plot of

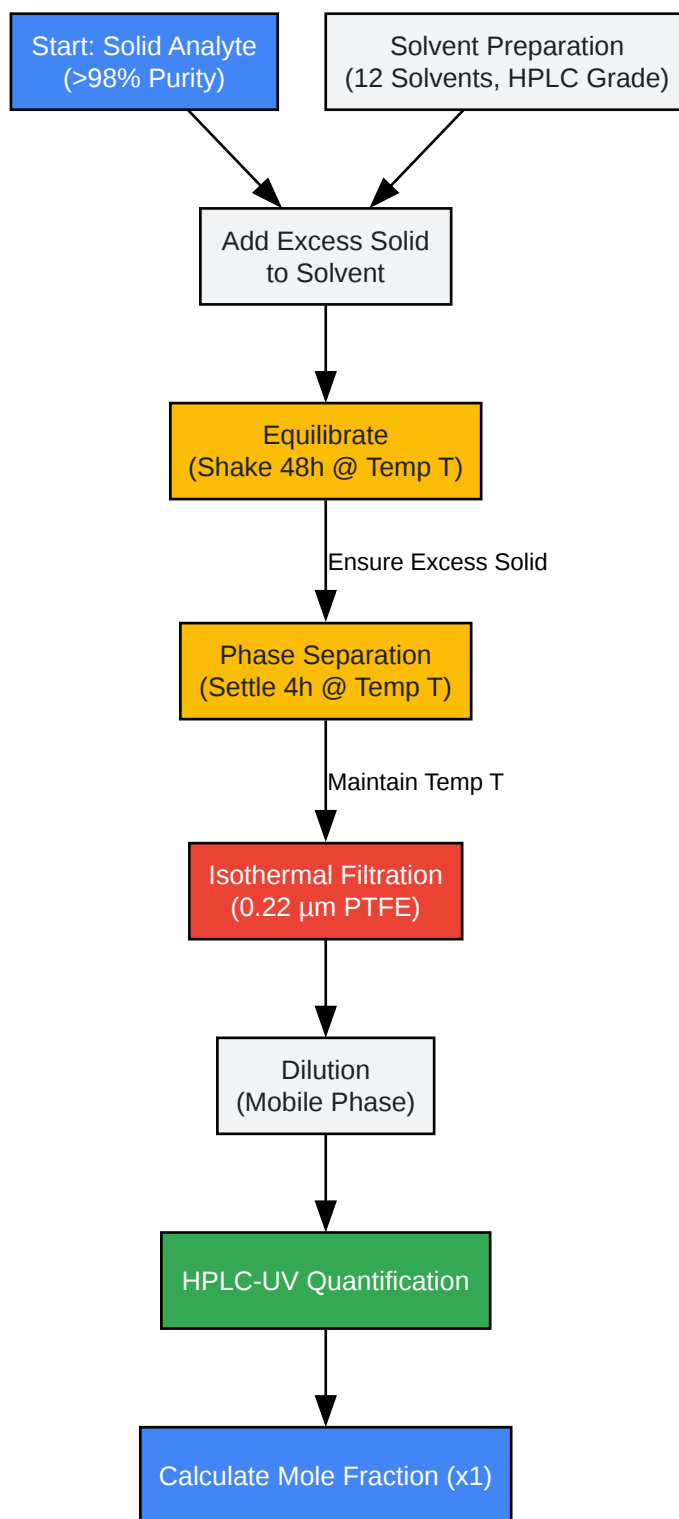
vs

is linear, the enthalpy of solution is constant over the temperature range.

Visualization of Workflows

Solubility Determination Workflow

The following diagram illustrates the critical path for generating high-integrity solubility data.

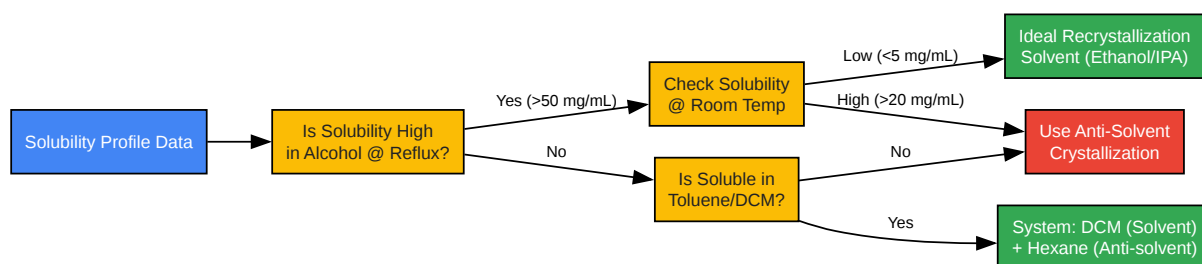


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Caption: Step-by-step workflow for the static saturation shake-flask method.

Solvent Selection Decision Tree

This logic guides the selection of solvents for purification based on the generated solubility profile.



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Caption: Decision logic for selecting purification solvents based on solubility differentials.

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Sources

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